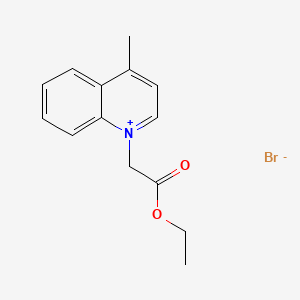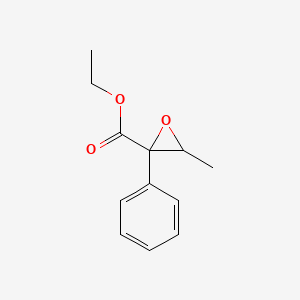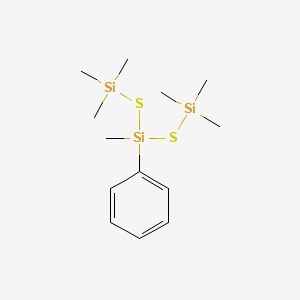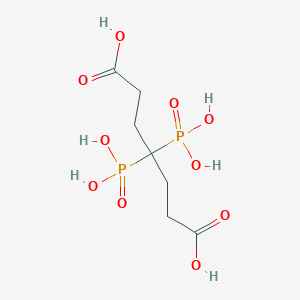
4,4-Diphosphonoheptanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Diphosphonoheptanedioic acid is an organic compound with the molecular formula C7H14O10P2 It is characterized by the presence of two phosphonic acid groups and a heptanedioic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diphosphonoheptanedioic acid typically involves the reaction of heptanedioic acid with phosphorous acid under controlled conditions. One common method includes the use of bromotrimethylsilane followed by methanolysis to produce the phosphonic acid functional group . The reaction conditions often require an acidic environment, such as the presence of hydrochloric acid, to facilitate the dealkylation of dialkyl phosphonates .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as crystallization or chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Diphosphonoheptanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted heptanedioic acid compounds. These products can have different chemical and physical properties, making them useful for various applications.
Applications De Recherche Scientifique
4,4-Diphosphonoheptanedioic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for metal ion coordination.
Medicine: Research explores its use in drug development, particularly for targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4,4-Diphosphonoheptanedioic acid involves its interaction with molecular targets such as enzymes and metal ions. The phosphonic acid groups can form strong coordination bonds with metal ions, affecting their activity and stability. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4,4-Diphosphonoheptanedioic acid include other phosphonic acid derivatives such as:
- Phosphoric acid
- Phosphinic acid
- Phosphonates
Uniqueness
This compound is unique due to its dual phosphonic acid groups and heptanedioic acid backbone, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other phosphonic acid derivatives may not be suitable.
Propriétés
Numéro CAS |
64488-78-4 |
|---|---|
Formule moléculaire |
C7H14O10P2 |
Poids moléculaire |
320.13 g/mol |
Nom IUPAC |
4,4-diphosphonoheptanedioic acid |
InChI |
InChI=1S/C7H14O10P2/c8-5(9)1-3-7(18(12,13)14,19(15,16)17)4-2-6(10)11/h1-4H2,(H,8,9)(H,10,11)(H2,12,13,14)(H2,15,16,17) |
Clé InChI |
NURSPHYHSJOIJN-UHFFFAOYSA-N |
SMILES canonique |
C(CC(CCC(=O)O)(P(=O)(O)O)P(=O)(O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



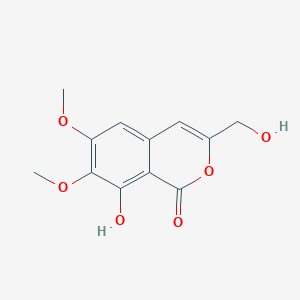
![5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14485495.png)

![N-(2-Sulfanylethyl)-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B14485510.png)
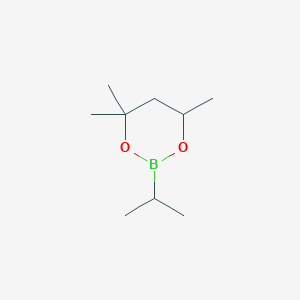
![1-[6-(Chloromethyl)-2-methyl-3,4-dihydro-2H-pyran-2-yl]ethan-1-one](/img/structure/B14485521.png)
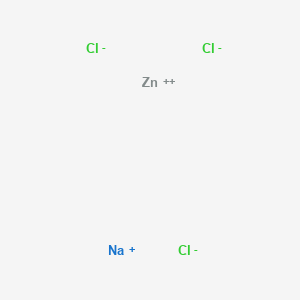
![[1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-yl](phenyl)methanone](/img/structure/B14485535.png)
